

What are the properties of 4-Fluoro-2-(trifluoromethyl)benzoic acid?

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Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B115377

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A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoic acid

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative that serves as a crucial intermediate in organic synthesis and pharmaceutical chemistry.^[1] Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules in drug discovery, such as enhanced metabolic stability and lipophilicity.^{[2][3]} This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for **4-Fluoro-2-(trifluoromethyl)benzoic acid**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **4-Fluoro-2-(trifluoromethyl)benzoic acid** are summarized in the tables below, providing a clear reference for its identification and physical characteristics.

Table 1: Identifiers and Chemical Formula

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 4-fluoro-2-(trifluoromethyl)benzoic acid[4] |
| CAS Number | 141179-72-8[4] |
| Molecular Formula | C ₈ H ₄ F ₄ O ₂ [4] |
| Molecular Weight | 208.11 g/mol [4] |
| InChI Key | JUHPDXOIGLHXTC-UHFFFAOYSA-N[4] |
| SMILES String | OC(=O)c1ccc(F)cc1C(F)(F)F |

Table 2: Physical and Chemical Properties

| Property | Value |
|---------------|-----------------------------------|
| Appearance | Light yellow needle-like solid[1] |
| Melting Point | 121-124 °C[5] |
| Boiling Point | 239.0 ± 40.0 °C (Predicted)[5] |
| pKa | 3.17 ± 0.36 (Predicted)[5] |
| Solubility | Soluble in Methanol[1][5] |

Synthesis Protocol

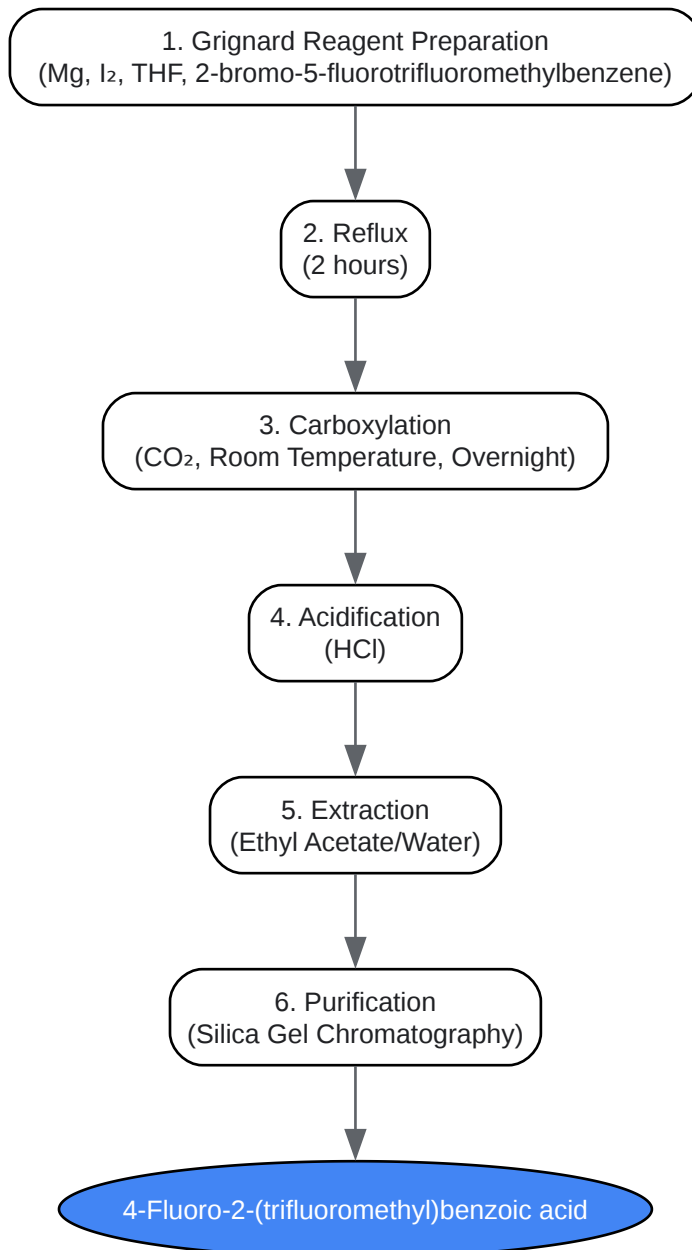
The synthesis of **4-Fluoro-2-(trifluoromethyl)benzoic acid** can be achieved through a Grignard reaction, as detailed below.

Experimental Methodology:

- Grignard Reagent Preparation:
 - Add magnesium powder and a small amount of iodine to a dried reaction flask under a nitrogen atmosphere.[1]

- Introduce anhydrous tetrahydrofuran and 2-bromo-5-fluorotrifluoromethylbenzene into the reaction system.[\[1\]](#)
- Heat the mixture to reflux and stir for 2 hours to facilitate the formation of the Grignard reagent.[\[1\]](#)
- Carboxylation:
 - Cool the reaction system to room temperature and replace the nitrogen atmosphere with carbon dioxide.[\[1\]](#)
 - Stir the reaction mixture overnight at room temperature.[\[1\]](#)
- Work-up and Purification:
 - Acidify the reaction mixture with hydrochloric acid upon completion.[\[1\]](#)
 - Perform an extraction using ethyl acetate and water.[\[1\]](#)
 - Dry and concentrate the organic layer.[\[1\]](#)
 - Purify the crude product via silica gel column chromatography to obtain the final compound.[\[1\]](#)

Synthesis Workflow of 4-Fluoro-2-(trifluoromethyl)benzoic acid

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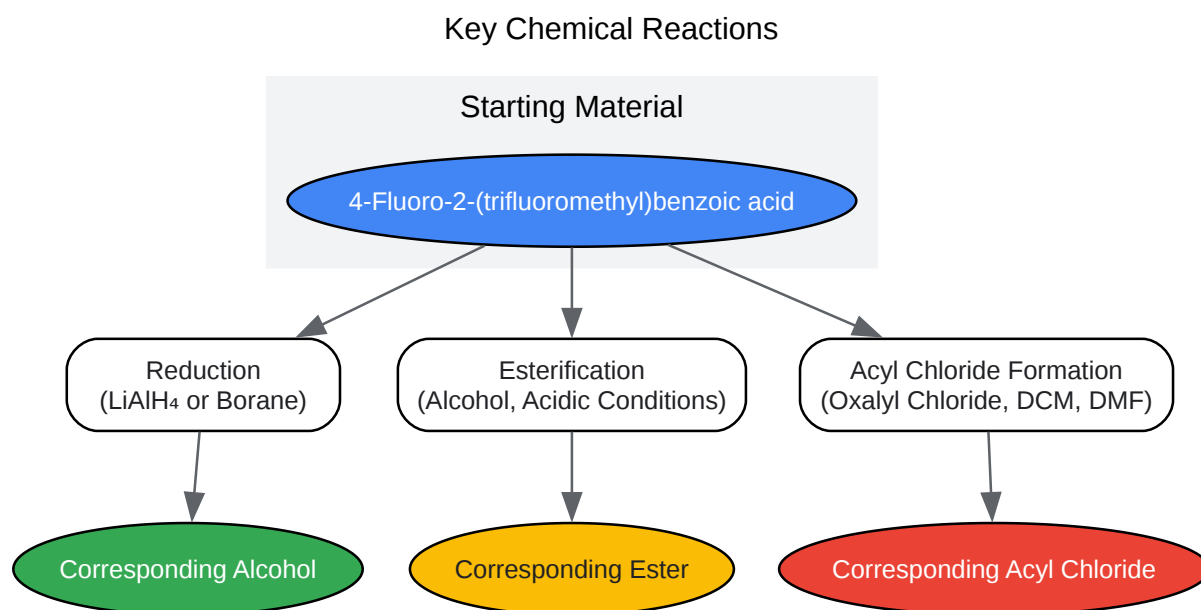
Synthesis Workflow Diagram

Chemical Reactivity and Applications

4-Fluoro-2-(trifluoromethyl)benzoic acid is a versatile intermediate primarily utilized in organic synthesis and for the preparation of drug molecules and fragrances.[1]

Key Chemical Reactions:

- Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or borane.[1]
- Esterification: It undergoes condensation reactions with alcohols under acidic conditions to form the corresponding esters.[1]
- Acyl Chloride Formation: The compound can be converted to its acyl chloride by reacting with oxalyl chloride in dichloromethane with a catalytic amount of dimethylformamide.[1]

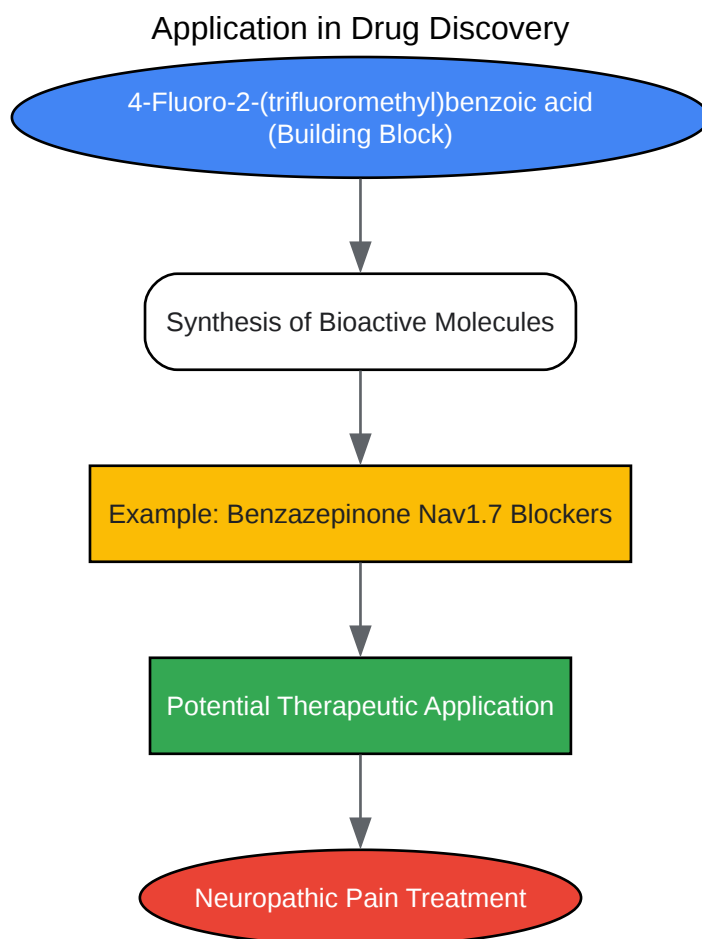


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Diagram of Key Chemical Reactions

Role in Drug Discovery:

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[6] For instance, it has been utilized in the development of benzazepinone-based Nav1.7 sodium channel blockers, which are potential treatments for neuropathic pain.[7] The incorporation of the trifluoromethyl group is a key strategy in modern drug design to enhance pharmacological profiles.[3]



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Drug Discovery Application Pathway

Spectroscopic Data

Various spectroscopic data are available for the characterization of **4-Fluoro-2-(trifluoromethyl)benzoic acid**, including GC/MS, FTIR, and NMR spectra.[4][8][9] This information is crucial for confirming the identity and purity of the compound.

Safety and Handling

Appropriate safety precautions must be observed when handling **4-Fluoro-2-(trifluoromethyl)benzoic acid**.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word |
|--|---|-------------|
| Skin Irritation | H315: Causes skin irritation[7] | Warning[7] |
| Eye Irritation | H319: Causes serious eye irritation[7] | Warning[7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[7] | Warning[7] |

Table 4: Personal Protective Equipment and Storage

| Category | Recommendation |
|-------------------------------------|--|
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves[7] |
| Storage | Sealed in a dry place at room temperature[5] |
| Storage Class Code | 11 - Combustible Solids[7] |

Precautionary Statements:

Users should wash hands and any exposed skin thoroughly after handling.[10] Avoid breathing dust and use only in a well-ventilated area.[10] In case of contact with skin, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[10]

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